molecular formula C14H15N3O3 B2681779 N-(2-ethoxybenzyl)-5-nitropyridin-2-amine CAS No. 878738-50-2

N-(2-ethoxybenzyl)-5-nitropyridin-2-amine

Cat. No. B2681779
CAS RN: 878738-50-2
M. Wt: 273.292
InChI Key: RGAKUWBJVHFXJV-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-5-nitropyridin-2-amine, also known as ENB-5, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ENB-5 is a member of the pyridine family of organic compounds and has a molecular formula of C15H15N3O3.

Scientific Research Applications

Inhibition of Nucleoside Transport Proteins

N-(2-ethoxybenzyl)-5-nitropyridin-2-amine analogs have been investigated for their potential to inhibit nucleoside transport proteins, particularly ENT1. Replacing the ribose moiety with substituted benzyl groups in such compounds has led to significant findings. Notably, certain analogs, such as LUF5919 and LUF5929, demonstrated high affinity for ENT1, showcasing their potential in modulating nucleoside transport and possibly impacting treatments that rely on nucleoside transport modulation (Tromp et al., 2004).

Phototriggered Labeling and Crosslinking

The 2-nitrobenzyl moiety, closely related to N-(2-ethoxybenzyl)-5-nitropyridin-2-amine, has been utilized for phototriggered labeling and crosslinking with amine selectivity. This application is pivotal in drug discovery, chemical biology, and protein engineering, demonstrating the utility of such compounds in creating specific interactions and modifications at the molecular level (Wang et al., 2020).

Corrosion Inhibition

Analogs of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine, such as N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine, have shown potential as inhibitors for steel corrosion in acidic environments. These compounds exhibit excellent efficiency in protecting against corrosion, suggesting their utility in industrial applications where corrosion resistance is crucial (Iroha et al., 2021).

Anthelmintic Activity

N-Benzylidenepyridin-4-amines, structurally related to N-(2-ethoxybenzyl)-5-nitropyridin-2-amine, have been synthesized and shown to possess significant anthelmintic activity against earthworms. These findings indicate the potential of such compounds in developing new treatments for parasitic infections (Dutta, 2014).

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-5-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-2-20-13-6-4-3-5-11(13)9-15-14-8-7-12(10-16-14)17(18)19/h3-8,10H,2,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAKUWBJVHFXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxybenzyl)-5-nitropyridin-2-amine

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